2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime typically involves the reaction of 2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions are crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime can be compared with similar compounds such as:
2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal: Lacks the oxime group, which affects its reactivity and applications.
4-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime: Similar structure but different positioning of functional groups, leading to different chemical properties.
2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-(2,4-dichlorobenzyl)oxime:
This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject of scientific research and industrial interest.
Properties
IUPAC Name |
(NZ)-N-[(E)-2-(4-chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-14-7-10-15(11-8-14)22(20,21)16(12-18-19)9-6-13-4-2-1-3-5-13/h1-12,16,19H/b9-6+,18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSCYBUGACJACX-YKYHQJSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C=NO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(/C=N\O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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